2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid
Overview
Description
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a chlorophenyl group, and a fumaric acid moiety, making it an interesting subject for chemical research and industrial applications.
Scientific Research Applications
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 2-chlorophenylpropan-2-amine with an appropriate reagent to introduce the amino group.
Coupling with Fumaric Acid: The amino intermediate is then reacted with fumaric acid under controlled conditions to form the final compound. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.
Purification Steps: Including crystallization, filtration, and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)acetic acid
- 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)benzoic acid
Uniqueness
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-2-[[1-amino-2-(2-chlorophenyl)propan-2-yl]amino]but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(7-15,8-4-2-3-5-9(8)14)16-10(12(19)20)6-11(17)18/h2-6,16H,7,15H2,1H3,(H,17,18)(H,19,20)/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAQPYJAJQUNSA-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1Cl)NC(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN)(C1=CC=CC=C1Cl)N/C(=C\C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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